7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one
Description
7-(4-Chlorophenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one is a halogenated benzoxathiolone derivative characterized by a benzo[1,3]oxathiol-2-one core substituted with a 4-chlorophenyl group at the 7-position and a hydroxyl group at the 5-position. This compound belongs to a broader class of benzoxathiolones, which are studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO3S/c14-8-3-1-7(2-4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSFARAVCWJNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one typically involves the reaction of 4-chlorophenyl derivatives with benzo[1,3]oxathiol-2-one under specific conditions. One common method involves the use of a Michael addition reaction, where 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones react with α,β-unsaturated esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxathiol ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxathiol moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one has several scientific research applications:
Medicinal Chemistry: This compound has been evaluated for its potential as an atypical antipsychotic agent due to its ability to antagonize dopamine D2 and serotonin 5-HT2 receptors.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one involves its interaction with specific molecular targets. It acts as an antagonist to dopamine D2 and serotonin 5-HT2 receptors, which are involved in the regulation of mood and behavior . This interaction helps in modulating neurotransmitter activity, making it a potential candidate for treating psychiatric disorders.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The benzoxathiolone scaffold allows for functionalization at multiple positions, leading to variations in biological activity and physicochemical properties. Below is a comparison of key analogs:
Key Observations :
- Halogen Position : The 4-chlorophenyl group in the target compound may offer distinct electronic effects compared to meta-substituted analogs (e.g., 3’-Cl in Compound 41) .
- Hydroxy vs. Methoxy : The 5-OH group in the target compound contrasts with 6-OCH₃ in Compound 7, which showed selective cytotoxicity against cancer cells .
Stability Factors :
- Aminoalkyl side chains and acryloyl groups improve thermal stability, as seen in higher melting points (e.g., 173–175°C for Compound 41) .
- Methoxy groups may enhance metabolic stability compared to hydroxyl groups .
Biological Activity
7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one, a heterocyclic compound with the CAS number 327078-55-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzoxathiol ring system, characterized by the presence of a chloro-substituted phenyl group and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 278.71 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 7-(4-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
| CAS Number | 327078-55-7 |
| Molecular Formula | C13H7ClO3S |
| Molecular Weight | 278.71 g/mol |
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors. It acts as an antagonist to dopamine D2 and serotonin 5-HT2 receptors, which play significant roles in mood regulation and various psychiatric conditions. This interaction suggests potential applications in treating disorders such as schizophrenia and depression.
Antipsychotic Potential
Research indicates that this compound exhibits antipsychotic properties by antagonizing dopamine D2 receptors. Studies have shown that compounds with similar structures can effectively reduce psychotic symptoms in animal models, suggesting that this compound may have comparable efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against human colon cancer cell lines (HCT-15) and CNS cancer cell lines (SF-295), indicating its potential as an anticancer agent.
Case Studies and Research Findings
- Antipsychotic Evaluation : In a study assessing the effects of similar compounds on D2 receptor inhibition, researchers found that derivatives of benzoxathiols exhibited significant antagonistic activity leading to reduced locomotor activity in animal models, which is indicative of antipsychotic effects.
- Anticancer Studies : A series of experiments tested the cytotoxicity of this compound against several cancer cell lines using MTT assays. The compound demonstrated an IC50 value ranging from 10 µM to 30 µM across different cell lines, showcasing its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 6-[(1,2,4-triazololyl-propyloxyl)]benzo[d][1,3]oxathiol-2-one | GABA receptor modulation | Anxiolytic effects |
| Podophyllotoxin | Microtubule disruption | Anticancer effects |
The distinct substitution pattern on the benzoxathiol ring of this compound contributes to its unique biological activities compared to other compounds.
Q & A
Q. What are the recommended synthetic routes for 7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves introducing the 4-chlorophenyl moiety to the benzo[1,3]oxathiol-2-one core. A plausible route includes Suzuki-Miyaura coupling for aryl group introduction, followed by hydroxylation. Key steps:
Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) with 4-chlorophenylboronic acid and a halogenated benzooxathiolone precursor .
Hydroxylation : Oxidative hydroxylation at the 5-position using meta-chloroperbenzoic acid (mCPBA) .
Purification : Recrystallization from ethanol/water (1:1) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Reference:
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the oxathiolone ring conformation .
- IR : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
- HPLC-MS : Quantify purity (>98%) and detect byproducts using electrospray ionization (ESI-MS) .
Reference:
Advanced Research Questions
Q. How do the hydroxyl and oxathiolone groups influence reactivity in substitution or oxidation reactions?
- Methodological Answer : The hydroxyl group acts as an electron donor, while the oxathiolone ring is electrophilic. Reactivity studies require:
Q. What strategies are recommended for evaluating this compound’s biological activity in vitro?
- Methodological Answer : Design assays targeting plausible bioactivity (e.g., enzyme inhibition):
Enzyme Assays : Test against cyclooxygenase (COX) or kinases using fluorogenic substrates .
Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines via scintillation counting .
Toxicity Screening : Use MTT assays in HepG2 cells to assess IC₅₀ values .
Reference:
Q. How should researchers address contradictions in reported solubility or stability data?
- Methodological Answer : Reproduce experiments under controlled conditions:
- Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) at 25°C using UV-Vis spectroscopy (λ_max = 280 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
Reference:
Q. What experimental designs are optimal for studying environmental degradation pathways?
- Methodological Answer : Simulate environmental conditions:
Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze via LC-MS/MS .
Hydrolysis : Test at pH 3, 7, and 10 (37°C, 48 hrs); quantify parent compound loss .
Reference:
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Docking : Screen against PDB structures (e.g., COX-2, 5KIR) to identify binding poses .
Pharmacophore Mapping : Highlight H-bond donors (hydroxyl) and aromatic features (chlorophenyl) .
Reference:
Q. What synthetic modifications enhance selectivity for structure-activity relationship (SAR) studies?
- Methodological Answer : Derivatize key functional groups:
Q. Which safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA guidelines:
Q. How can cross-disciplinary approaches (e.g., material science) expand its applications?
- Methodological Answer :
Explore hybrid materials: - Polymer Composites : Incorporate into polyurethane matrices for antimicrobial coatings .
- Nanoparticle Functionalization : Conjugate with gold nanoparticles for targeted drug delivery .
Reference:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
